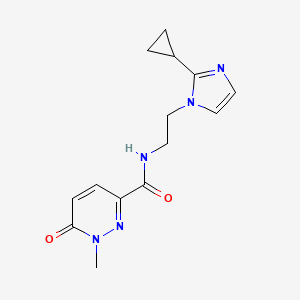
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H17N5O2 and its molecular weight is 287.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Chemistry and Drug Discovery
Heterocyclic compounds, particularly those containing imidazole rings, have been central to drug discovery efforts due to their versatile pharmacological properties. For instance, modifications to the imidazo[1,2-a]pyrimidine moiety have demonstrated significant in vivo tumor growth inhibition in castration-resistant prostate cancer (CRPC), highlighting the importance of structural adjustments to enhance therapeutic efficacy and reduce metabolic degradation by enzymes such as aldehyde oxidase (AO) (A. Linton et al., 2011).
Anticancer Potential
Compounds with structural elements similar to N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide have been explored for their anticancer properties. For example, imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines have shown mitotic inhibition and antitumor activity, indicating the potential utility of these frameworks in cancer treatment (C. Temple et al., 1987).
Fluorescent Compounds and Photophysical Properties
The synthesis and investigation of 2-azaindolizines, which share structural motifs with the compound , have provided efficient methods for producing fluorescent compounds. These findings underscore the broader applicability of such heterocyclic structures in developing fluorescent markers for biological studies (F. Shibahara et al., 2006).
Antimicrobial and Antifungal Applications
Research on derivatives of imidazo-[1,2-a]pyridine-2-carboxylic acid has highlighted their antimicrobial potential. The synthesis of various arylidenehydrazide derivatives from these compounds and their subsequent antimicrobial activity assessment suggest a promising avenue for the development of new antimicrobial agents (G. Turan-Zitouni et al., 2001).
properties
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-18-12(20)5-4-11(17-18)14(21)16-7-9-19-8-6-15-13(19)10-2-3-10/h4-6,8,10H,2-3,7,9H2,1H3,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDCCGWUONCAIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCN2C=CN=C2C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


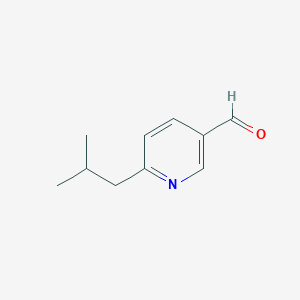
![N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea](/img/structure/B2398001.png)
![3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2398003.png)
![3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2398007.png)
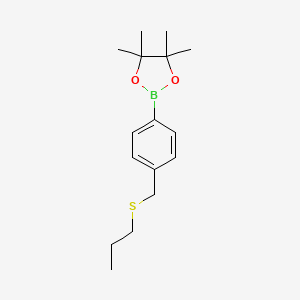
![(3aR,4S,6R,6aS)-6-(7-chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2398009.png)
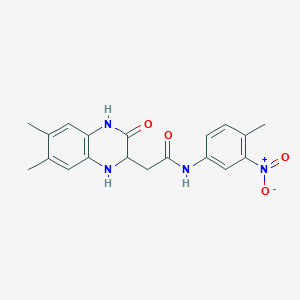
![5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2398013.png)
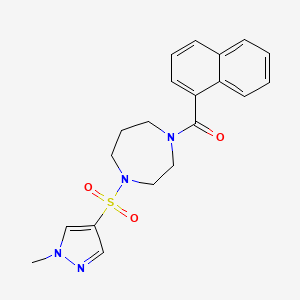

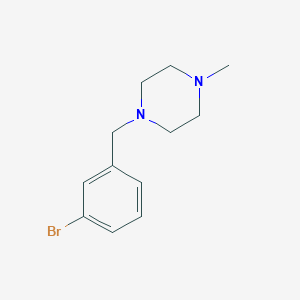
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxyacetamide](/img/structure/B2398017.png)
